molecular formula C12H25ClOSi B13433610 (+)-Chloro(p-menth-3-yloxy)dimethylsilane

(+)-Chloro(p-menth-3-yloxy)dimethylsilane

Cat. No.: B13433610
M. Wt: 248.86 g/mol
InChI Key: JXZSEZCMUZKNCK-GRYCIOLGSA-N
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Description

(+)-Chloro(p-menth-3-yloxy)dimethylsilane is a specialized organosilicon compound It is characterized by the presence of a chloro group, a p-menth-3-yloxy group, and two dimethyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Chloro(p-menth-3-yloxy)dimethylsilane typically involves the reaction of p-menth-3-yl alcohol with chlorodimethylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

[ \text{p-Menth-3-yl alcohol} + \text{Chlorodimethylsilane} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(+)-Chloro(p-menth-3-yloxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.

    Hydrolysis: In the presence of water, the chloro group can be hydrolyzed to form a silanol group.

    Oxidation: The compound can undergo oxidation reactions to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

Major Products Formed

    Substitution Reactions: New organosilicon compounds with various functional groups.

    Hydrolysis: Silanol derivatives.

    Oxidation: Siloxane compounds.

Scientific Research Applications

(+)-Chloro(p-menth-3-yloxy)dimethylsilane has several applications in scientific research:

    Organic Synthesis:

    Materials Science: The compound is used in the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of (+)-Chloro(p-menth-3-yloxy)dimethylsilane involves the reactivity of the chloro group and the p-menth-3-yloxy group. The chloro group can undergo nucleophilic substitution reactions, while the p-menth-3-yloxy group can participate in various organic transformations. The silicon atom provides a unique reactivity profile, allowing for the formation of siloxane bonds and other silicon-containing structures.

Comparison with Similar Compounds

Similar Compounds

  • Chlorobis(p-menth-3-yloxy)(methyl)silane
  • Dichloro(p-menth-3-yl)oxysilane
  • Acetic acid, p-menth-3-yl ester

Uniqueness

(+)-Chloro(p-menth-3-yloxy)dimethylsilane is unique due to the presence of both a chloro group and a p-menth-3-yloxy group attached to the silicon atom. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and the development of novel materials.

Properties

Molecular Formula

C12H25ClOSi

Molecular Weight

248.86 g/mol

IUPAC Name

chloro-dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane

InChI

InChI=1S/C12H25ClOSi/c1-9(2)11-7-6-10(3)8-12(11)14-15(4,5)13/h9-12H,6-8H2,1-5H3/t10-,11+,12-/m1/s1

InChI Key

JXZSEZCMUZKNCK-GRYCIOLGSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O[Si](C)(C)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)O[Si](C)(C)Cl)C(C)C

Origin of Product

United States

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